![molecular formula C27H37NS B14203909 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine CAS No. 830320-18-8](/img/structure/B14203909.png)
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is a complex organic compound characterized by a phenylsulfanyl group attached to a hexadeca-7,9-dien-7-yl chain, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the phenylsulfanyl group, which is then attached to the hexadeca-7,9-dien-7-yl chain through a series of coupling reactions. The final step involves the introduction of the pyridine ring via a nucleophilic substitution reaction. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hexadeca-7,9-dien-7-yl chain can be reduced to single bonds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated intermediates and strong bases or acids are used depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]benzene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]thiophene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]furan
Uniqueness
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall functionality, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
830320-18-8 |
|---|---|
Molekularformel |
C27H37NS |
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
2-(10-phenylsulfanylhexadeca-7,9-dien-7-yl)pyridine |
InChI |
InChI=1S/C27H37NS/c1-3-5-7-10-16-24(27-20-14-15-23-28-27)21-22-26(19-11-8-6-4-2)29-25-17-12-9-13-18-25/h9,12-15,17-18,20-23H,3-8,10-11,16,19H2,1-2H3 |
InChI-Schlüssel |
BVPYULPXVUINEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC=C(CCCCCC)SC1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


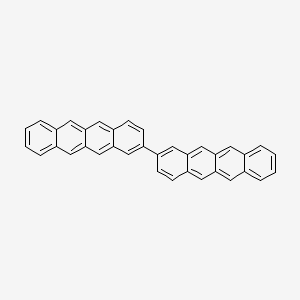
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
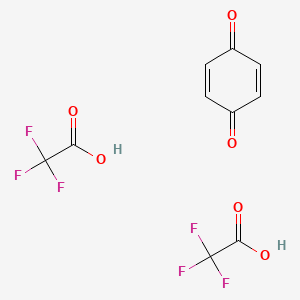
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)

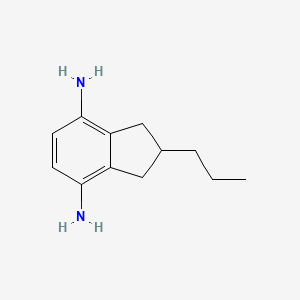
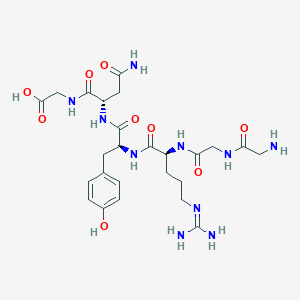

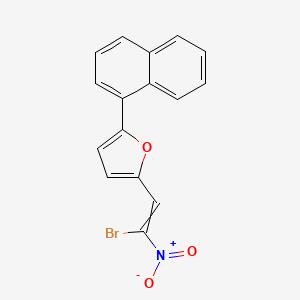
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

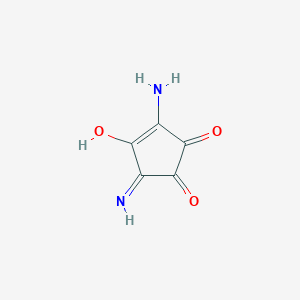
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
